molecular formula C21H19N3O2S B2593431 N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 872694-74-1

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2593431
CAS No.: 872694-74-1
M. Wt: 377.46
InChI Key: ZXTYFXSXKROEFV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Preparation

N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide and its derivatives are primarily involved in chemical synthesis and the formation of various compounds. One study detailed the synthesis of pyridazine derivatives from cyano-acetamide, leading to the formation of tolyl and benzene sulphonyl derivatives, among others. These compounds are expected to have significant chemical and pharmacological activities, highlighting their utility in the development of new chemical entities with potential therapeutic effects (Khalifa, 1990).

Antimicrobial Properties

Some derivatives of this compound have been shown to possess antimicrobial properties. A study described the synthesis of novel sulphonamide derivatives, which displayed good antimicrobial activity. Specifically, compounds showed high activity towards most strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019).

Bioactivity and Molecular Docking Studies

Research has also focused on understanding the bioactivity of these compounds through various experimental and computational approaches. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for different biological activities, including urease inhibition. The studies involved molecular docking to understand the interaction of these compounds with biological enzymes, revealing insights into their mechanism of action and potential therapeutic applications (Gull et al., 2016).

Spectroscopic and Quantum Mechanical Studies

Another study delved into the spectroscopic and quantum mechanical aspects of benzothiazolinone acetamide analogs, aiming to understand their ligand-protein interactions and photovoltaic efficiency. The research demonstrated the compounds' potential in dye-sensitized solar cells and non-linear optical activity, indicating their broader applications in fields like renewable energy and materials science (Mary et al., 2020).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-6-8-16(9-7-14)19-10-11-21(24-23-19)27-13-20(26)22-18-5-3-4-17(12-18)15(2)25/h3-12H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTYFXSXKROEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.